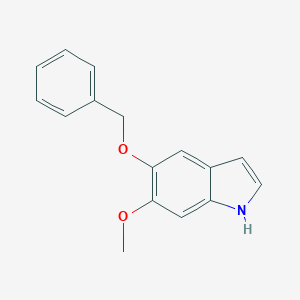

5-Benzyloxy-6-methoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLZHWUPJHWVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293831 | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-04-9 | |

| Record name | 4790-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Benzyloxy-6-methoxyindole basic physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyloxy-6-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-6-methoxyindole is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex natural products. Its structural framework, featuring the indole nucleus, a methoxy group, and a bulky benzyloxy protecting group, makes it a versatile building block in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, purification, and formulation in drug discovery and development pipelines. This guide provides a detailed examination of these core properties, offering both quantitative data and practical experimental insights to aid researchers in their work.

Core Physicochemical Properties

The essential physicochemical characteristics of 5-Benzyloxy-6-methoxyindole are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 4790-04-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₅NO₂ | [1][2][5] |

| Molecular Weight | 253.30 g/mol | [2][4] |

| Appearance | White to Pale Brown Solid/Powder | [1][4] |

| Melting Point | 93-94 °C | [1][2][4] |

| Boiling Point | 430.9 ± 30.0 °C (Predicted) at 760 mmHg | [1][2][4] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1][3][4] |

| Polar Surface Area (PSA) | 34.2 Ų | [2] |

| Lipophilicity (XLogP3) | 3.8 | [2] |

| pKa | 16.85 ± 0.30 (Predicted) | [4] |

Structural Identification and Molecular Descriptors

The identity and behavior of a molecule are fundamentally dictated by its structure. 5-Benzyloxy-6-methoxyindole is systematically named 6-methoxy-5-(phenylmethoxy)-1H-indole .[2][4][5]

-

Synonyms: NSC 92529, 5-(Benzyloxy)-6-methoxy-1H-indole[2][4]

-

Canonical SMILES: COc1cc2[nH]ccc2cc1OCc3ccccc3

The molecule's lipophilicity is quantified by a predicted XLogP3 value of 3.8, suggesting a preference for non-polar environments.[2] This is consistent with its structure, which contains large hydrophobic regions (the indole ring system and the benzyl group). The Polar Surface Area (PSA) of 34.2 Ų is relatively low, a metric often correlated with cell membrane permeability in drug candidates.[2]

Thermal Properties and Physical State

5-Benzyloxy-6-methoxyindole exists as a white to pale brown crystalline solid at standard temperature and pressure.[1][4] Its sharp melting point of 93-94 °C is a key indicator of its purity.[1][2][4] A broadened melting range would suggest the presence of impurities, which depress and widen the melting point transition.

The predicted boiling point is high (430.9 °C), which is typical for a molecule of this size and complexity.[1][2] Experimental determination of the boiling point is often impractical as indole derivatives can be susceptible to decomposition at such elevated temperatures. Therefore, purification is almost exclusively achieved via recrystallization or column chromatography rather than distillation.

Solubility Profile: A Practical Perspective

The compound exhibits slight solubility in common organic solvents such as chloroform, ethyl acetate, and methanol.[1][3][4] This limited solubility profile is a critical consideration for synthetic chemists.

-

For Reactions: The choice of solvent must be one in which the starting material has sufficient solubility at the reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction kinetics.

-

For Purification: The slight solubility can be exploited during recrystallization. A solvent system is typically chosen where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This allows for the precipitation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

-

For Analysis: When preparing samples for techniques like NMR, a fully deuterated solvent in which the compound dissolves completely (e.g., CDCl₃) is necessary.

Experimental Protocols for Property Verification

The following section details standardized methodologies for verifying the key physicochemical properties of 5-Benzyloxy-6-methoxyindole.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable method for verifying the melting point and assessing the purity of a solid sample.

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Heating and Observation:

-

Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (93 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block. A slow heating rate is crucial for accuracy.

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset of melting) to the complete liquefaction of the solid. For a pure sample, this range should be narrow (≤ 1 °C).

Caption: Workflow for melting point determination.

Protocol 2: Qualitative Solubility Assessment

This protocol allows for a rapid and systematic evaluation of a compound's solubility in various solvents.

Methodology:

-

Solvent Preparation: Arrange a series of small, labeled test tubes, each containing 1 mL of a different test solvent (e.g., water, methanol, ethyl acetate, chloroform, hexane).

-

Solute Addition: Add approximately 5-10 mg of 5-Benzyloxy-6-methoxyindole to each test tube.

-

Initial Observation: Vortex or shake each tube vigorously for 30 seconds. Observe if the solid dissolves. Record the result at room temperature.

-

Heating (Optional): If the substance does not dissolve at room temperature, gently heat the tube in a warm water bath to observe if solubility increases with temperature.

-

Classification: Classify the solubility in each solvent as 'soluble,' 'slightly soluble,' or 'insoluble' based on visual inspection.

Caption: Workflow for qualitative solubility testing.

Expected Spectroscopic Signatures

While raw spectral data is not provided, the structure of 5-Benzyloxy-6-methoxyindole allows for the prediction of its key spectroscopic features, which are essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole and benzyl rings, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, a singlet for the benzylic methylene (-OCH₂Ph) protons around 5.1 ppm, and a broad singlet for the indole N-H proton.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands including a moderate, sharp peak around 3400 cm⁻¹ for the N-H stretch, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O ether stretching bands in the 1250-1050 cm⁻¹ range.

-

Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak [M]⁺ corresponding to the exact mass of 253.1103.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[2][3][4]

-

Safety Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] The compound may cause skin and eye irritation.[4]

Conclusion

5-Benzyloxy-6-methoxyindole is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties—a defined melting point, limited organic solubility, and moderate lipophilicity—are defining characteristics that directly influence its application in the laboratory. The experimental protocols and data presented in this guide provide a foundational framework for researchers, enabling more informed decisions in experimental design, purification, and handling, thereby facilitating its effective use in the complex process of drug discovery and development.

References

-

5-BENZYLOXY-6-METHOXYINDOLE - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

4790-04-9|5-Benzyloxy-6-methoxyindole - BIOFOUNT. (n.d.). Retrieved January 5, 2026, from [Link]

-

5-Benzyloxy-6-methoxyindole | C16H15NO2 | CID 260800 - PubChem. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

5-Benzyloxyindole - CAS Common Chemistry. (n.d.). CAS. Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Benzyloxy-6-methoxyindole (CAS: 4790-04-9)

A Keystone Intermediate for Advanced Drug Discovery and Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction

5-Benzyloxy-6-methoxyindole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a protected hydroxyl group and an activating methoxy substituent on the indole scaffold, renders it a versatile precursor for a diverse array of complex molecular targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of 5-Benzyloxy-6-methoxyindole, tailored for researchers, scientists, and professionals engaged in drug development. We will delve into the causality behind synthetic strategies, the nuances of its chemical behavior, and its role in the generation of pharmacologically significant agents.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Benzyloxy-6-methoxyindole is fundamental to its effective application in synthesis and process development. The benzyloxy group not only serves as a robust protecting group for the 5-hydroxyl moiety but also influences the molecule's solubility and crystalline nature. The methoxy group at the 6-position, being an electron-donating group, enhances the nucleophilicity of the indole ring, thereby directing its reactivity in subsequent chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 4790-04-9 | [1] |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 93-94 °C | [2] |

| Boiling Point (Predicted) | 430.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.202 g/cm³ | [2] |

| InChI Key | XDLZHWUPJHWVFK-UHFFFAOYSA-N | [2] |

| SMILES | COc1cc2[nH]ccc2cc1OCc3ccccc3 |

Synthesis and Manufacturing

The synthesis of 5-Benzyloxy-6-methoxyindole is most efficiently achieved through the benzylation of its precursor, 5-hydroxy-6-methoxyindole. This strategic protection of the phenolic hydroxyl group is a critical step to prevent undesired side reactions in subsequent synthetic manipulations of the indole core.

Synthetic Strategy: The Williamson Ether Synthesis

The method of choice for the preparation of 5-Benzyloxy-6-methoxyindole is the Williamson ether synthesis. This well-established and reliable reaction involves the deprotonation of the hydroxyl group of 5-hydroxy-6-methoxyindole to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

Experimental Protocol: Benzylation of 5-hydroxy-6-methoxyindole

This protocol is based on established procedures for the benzylation of phenolic compounds.

Materials:

-

5-hydroxy-6-methoxyindole

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-6-methoxyindole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Flush the apparatus with nitrogen or argon gas.

-

Add benzyl bromide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 5-Benzyloxy-6-methoxyindole as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of 5-Benzyloxy-6-methoxyindole is governed by the interplay of its constituent functional groups. The electron-rich indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. The benzyloxy group is a stable ether linkage under a wide range of reaction conditions but can be selectively cleaved under reductive conditions, typically through catalytic hydrogenation. This deprotection strategy is a cornerstone of its utility, allowing for the unmasking of the 5-hydroxyl group at a later stage in a synthetic sequence. The compound should be stored in a cool, dry, and dark place to prevent potential degradation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 5-Benzyloxy-6-methoxyindole. The following data, while not directly found in a single public source, are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.[3][4][5][6][7]

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~8.0 (br s, 1H): NH proton of the indole ring.

-

δ 7.5-7.3 (m, 5H): Aromatic protons of the benzyl group.

-

δ ~7.2 (d, 1H): Aromatic proton on the indole ring.

-

δ ~6.9 (s, 1H): Aromatic proton on the indole ring.

-

δ ~6.8 (d, 1H): Aromatic proton on the indole ring.

-

δ ~6.4 (t, 1H): Proton at the C3 position of the indole ring.

-

δ 5.1 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).

-

δ 3.9 (s, 3H): Methyl protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ ~150-140: Carbon atoms of the indole ring attached to oxygen and the quaternary carbons of the benzene ring fusion.

-

δ ~137: Quaternary carbon of the phenyl ring of the benzyl group.

-

δ ~128-127: Aromatic carbons of the benzyl group.

-

δ ~125-100: Remaining aromatic carbons of the indole ring.

-

δ ~71: Methylene carbon of the benzyloxy group (-OCH₂-).

-

δ ~56: Methyl carbon of the methoxy group (-OCH₃).

IR (Infrared) Spectroscopy (Predicted, KBr):

-

~3400 cm⁻¹: N-H stretching of the indole ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and benzyloxy groups).

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1250-1000 cm⁻¹: C-O stretching (ether linkages).

Applications in Drug Discovery and Development

5-Benzyloxy-6-methoxyindole serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the strategic placement of the protected hydroxyl and the methoxy groups, which allows for the construction of complex heterocyclic systems with tailored pharmacological profiles.

Precursor to Melatonin Analogues and Serotonin Receptor Ligands

The 5-methoxyindole scaffold is a well-recognized pharmacophore that mimics the endogenous neurotransmitter serotonin.[8] Consequently, derivatives of 5-Benzyloxy-6-methoxyindole are valuable precursors for the synthesis of melatonin analogues and ligands for various serotonin receptor subtypes. These compounds are of significant interest for the development of therapeutics for neurological disorders, sleep disturbances, and mood disorders.

Role in the Synthesis of Kinase Inhibitors

The indole nucleus is a privileged scaffold in the design of kinase inhibitors, a major class of anti-cancer drugs. The functional groups on 5-Benzyloxy-6-methoxyindole provide synthetic handles for the elaboration of complex molecules that can target the ATP-binding site of various kinases. For instance, the benzyloxy group can be deprotected to reveal a hydroxyl group that can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events.

Safety and Handling

As with all laboratory chemicals, 5-Benzyloxy-6-methoxyindole should be handled with appropriate safety precautions.[9] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

5-Benzyloxy-6-methoxyindole is a compound of significant strategic importance in the field of medicinal chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this key intermediate in their pursuit of novel therapeutic agents. The continued exploration of the synthetic utility of 5-Benzyloxy-6-methoxyindole is poised to contribute to the advancement of drug discovery and the development of next-generation medicines.

References

- Franco, L. L., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Sundberg, R. J. (2015).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole (CAS 1006-94-6): A Key Pharmaceutical Intermediate & Organic Synthesis Building Block. Retrieved from [Link]

- Batcho, A. D., & Leimgruber, W. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses.

- Beilstein Journals. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22449.

- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859–868.

- Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(13), 5123.

-

VidgasTech. (2025). This article reminded me of the importance of high-quality pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 5-Benzyloxy-6-methoxyindole

This guide provides an in-depth analysis of 5-Benzyloxy-6-methoxyindole, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delineates its chemical structure, physicochemical properties, a robust synthetic pathway, and analytical characterization. The content is grounded in established chemical principles, offering field-proven insights to ensure both technical accuracy and practical applicability in a research and development setting.

Core Compound Identification

5-Benzyloxy-6-methoxyindole is a disubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 5 and 6 positions, such as the introduction of benzyloxy and methoxy groups, are critical for modulating the electronic properties and steric profile of the molecule. This makes it a valuable building block in the synthesis of complex pharmaceutical agents and biologically active compounds.[1][2][3] The benzyloxy group, in particular, often serves as a protective group for the phenol moiety, which can be selectively removed during later synthetic stages.

Chemical Structure

The molecular structure consists of a bicyclic indole core, with a benzyloxy group (-OCH₂C₆H₅) at position 5 and a methoxy group (-OCH₃) at position 6.

Caption: Chemical structure of 5-Benzyloxy-6-methoxyindole.

Physicochemical and Tabulated Data

The compound presents as a solid at room temperature and requires specific storage conditions to maintain its stability.[4][5] Its solubility profile indicates a non-polar to moderately polar character, consistent with its structure.[5][6]

Table 1: Key Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4790-04-9 | [4][5][6][7] |

| Molecular Formula | C₁₆H₁₅NO₂ | [4][6][7] |

| Molecular Weight | 253.30 g/mol | [4][7] |

| Alternate Names | 6-Methoxy-5-(phenylmethoxy)-1H-indole | [4][7] |

| InChIKey | XDLZHWUPJHWVFK-UHFFFAOYSA-N | [4][5] |

| Appearance | White to Pale Brown Solid | [6] |

| Melting Point | 93-94 °C | [4][6] |

| Boiling Point | 430.9 ± 30.0 °C (Predicted) | [4][6] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5][6] |

| Storage Conditions | -20°C Freezer, protect from light |[4][5] |

Synthesis and Purification Protocol

Synthetic Rationale and Strategy

The synthesis of 5-Benzyloxy-6-methoxyindole is most logically achieved via a Williamson ether synthesis. This strategy involves the benzylation of the free hydroxyl group at the C5 position of the indole ring. The necessary precursor, 5-hydroxy-6-methoxyindole, can be synthesized through established methods, often involving reductive cyclization of a suitably substituted nitrostyrene derivative.[8] This two-step approach is efficient and allows for high purity of the final product. The choice of a weak base like potassium carbonate is critical to prevent deprotonation of the indole N-H, ensuring selective O-alkylation of the more acidic phenolic hydroxyl group.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-6-methoxyindole (Precursor) This protocol is adapted from general procedures for indole synthesis via reductive cyclization.[8]

-

Reaction Setup : To a solution of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (approx. 0.1 g per gram of starting material).

-

Reduction : Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation : Concentrate the filtrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 5-hydroxy-6-methoxyindole.

Step 2: Synthesis of 5-Benzyloxy-6-methoxyindole This protocol employs a standard Williamson ether synthesis.[9]

-

Reaction Setup : In a round-bottomed flask, dissolve 5-hydroxy-6-methoxyindole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base : Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the mixture.

-

Addition of Alkylating Agent : Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction : Heat the mixture to reflux (approx. 80 °C for acetonitrile) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified via recrystallization or silica gel column chromatography to afford pure 5-Benzyloxy-6-methoxyindole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Benzyloxy-6-methoxyindole.

Analytical and Spectroscopic Profile

Full analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures based on the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the indole N-H (typically δ 8.0-8.5 ppm), a series of signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the four protons on the indole core and the five protons of the benzyl group, a sharp singlet for the benzylic methylene (-CH₂-) protons (δ ~5.1 ppm), and a singlet for the methoxy (-OCH₃) protons (δ ~3.9 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR will display 16 distinct signals corresponding to each carbon atom in the unique electronic environments of the indole and benzyl rings.

-

Infrared (IR) Spectroscopy : The IR spectrum should feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. Other key absorbances include C-O ether stretches and aromatic C-H and C=C vibrations.[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ at an m/z value corresponding to its exact mass (253.1103 g/mol ).[4]

Applications in Research and Drug Development

5-Benzyloxy-6-methoxyindole is primarily utilized as a versatile intermediate in organic synthesis.[5][11] Its structural features are present in a variety of pharmacologically relevant classes of molecules.

-

Precursor for Bioactive Molecules : As a substituted indole, it is a valuable precursor for synthesizing tryptamine derivatives and other analogs being investigated as serotonin (5-HT) receptor agonists or antagonists.[1]

-

Scaffold for Medicinal Chemistry : The compound serves as a foundational scaffold for building more complex molecules. The methoxy and benzyloxy groups can be further modified or can serve to orient other reactants in subsequent synthetic steps, enabling the creation of libraries of compounds for screening.

-

Neuropharmacology Research : Given that the related compound 5-methoxyindole is a key precursor to melatonin, 5-Benzyloxy-6-methoxyindole can be used to synthesize analogs of melatonin and other neurohormones to study structure-activity relationships (SAR) in neurological pathways.[1][12]

Health, Safety, and Handling

As with any laboratory chemical, 5-Benzyloxy-6-methoxyindole should be handled with care in a well-ventilated area, preferably a fume hood.[4]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[5]

-

Handling : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage : The compound should be stored in a tightly sealed container in a freezer at -20°C, protected from light and moisture to ensure long-term stability.[4][5]

Conclusion

5-Benzyloxy-6-methoxyindole is a well-defined chemical entity with significant value for the scientific community. Its straightforward synthesis and versatile structure make it an important building block in the development of novel therapeutics and other complex organic molecules. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a modern research environment.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 4790-04-9|5-Benzyloxy-6-methoxyindole|5-Benzyloxy-6-methoxyindole|MFCD00037973-范德生物科技公司 [bio-fount.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. mdpi.com [mdpi.com]

- 11. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 12. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

Navigating the Nomenclature of a Key Indole Intermediate: A Guide to the Alternate Names for 5-Benzyloxy-6-methoxyindole

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the various synonyms and identifiers for the chemical compound 5-Benzyloxy-6-methoxyindole.

In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The consistent and accurate identification of chemical compounds is the bedrock upon which reproducible research is built. This guide provides a comprehensive overview of the alternate names, registry numbers, and structural identifiers for the versatile indole derivative, 5-Benzyloxy-6-methoxyindole. Understanding this nomenclature is crucial for researchers navigating chemical databases, interpreting scientific literature, and ensuring clarity in their own work.

The Primary Designation: 5-Benzyloxy-6-methoxyindole

The name 5-Benzyloxy-6-methoxyindole itself provides a clear description of the molecule's structure for chemists familiar with organic nomenclature. It indicates an indole core, which is a bicyclic aromatic heterocycle. The numbering of the indole ring system is standard, and this name specifies two substituents:

-

A benzyloxy group (a benzyl group linked via an oxygen atom) at the 5th position.

-

A methoxy group (a methyl group linked via an oxygen atom) at the 6th position.

This name serves as the most common and readily understood identifier in many chemical catalogs and research articles.

The Authoritative Identifier: The IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for all chemical compounds. While often longer and more complex than common names, the IUPAC name ensures that a single, globally recognized name corresponds to a unique chemical structure.

For 5-Benzyloxy-6-methoxyindole, the preferred IUPAC name is 6-methoxy-5-(phenylmethoxy)-1H-indole [1][2]. This name prioritizes the indole as the parent heterocycle and lists the substituents alphabetically. The "1H" designation clarifies the position of the hydrogen atom on the nitrogen in the indole ring, although this is often implied.

Common Synonyms and Trivial Names in Scientific Literature

In scientific publications, patents, and chemical supplier databases, a variety of synonyms for 5-Benzyloxy-6-methoxyindole are encountered. Familiarity with these is essential to avoid confusion and to conduct thorough literature searches.

Some of the most frequently used synonyms include:

-

6-Methoxy-5-(phenylmethoxy)-1H-indole : This is a direct alternative based on a different order of substituent citation.[1][2][3]

-

5-Benzyloxy-6-methoxy-1H-indole : This synonym explicitly includes the "1H" designator.[1][3]

-

NSC92529 : This designation originates from the National Cancer Institute (NCI) database and is often used in the context of chemical screening and biological activity studies.[2][3][4]

-

5-benzyloxy-6-methoxyindolecrystalline : This name is descriptive, indicating the typical solid, crystalline nature of the compound.[2][3]

-

1H-Indole, 6-methoxy-5-(phenylmethoxy)- : This is another variation in the systematic naming, explicitly stating the parent indole.[2]

Essential Registry Numbers and Identifiers

Beyond descriptive names, several unique identifiers are assigned to chemical compounds to provide a definitive and computer-readable means of identification. These are indispensable for database searches and regulatory compliance.

CAS Registry Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for 5-Benzyloxy-6-methoxyindole is 4790-04-9 .[1][2][3][5][6] This number is a universally recognized standard and is invaluable for unambiguously identifying the compound regardless of the naming convention used.

PubChem Compound Identification (CID)

PubChem is a comprehensive public database of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH). Each compound in PubChem is assigned a unique Compound ID (CID).

The PubChem CID for 5-Benzyloxy-6-methoxyindole is 260800 .[6][7] This identifier provides a direct link to a wealth of information, including chemical properties, spectral data, and related literature.

Other Key Identifiers

Several other identifiers are used in specialized databases and applications:

| Identifier | Value | Source/Use |

| InChIKey | XDLZHWUPJHWVFK-UHFFFAOYSA-N | A hashed version of the InChI, used for database indexing and searching.[2][3] |

| DSSTox ID | DTXSID20293831 | Distributed Structure-Searchable Toxicity (DSSTox) Database Identifier.[3] |

| MDL Number | MFCD00037973 | A unique identifier from the MDL Drug Data Report.[6] |

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers, providing a clear visual map of the compound's nomenclature.

Caption: Interconnectivity of names and identifiers for 5-Benzyloxy-6-methoxyindole.

Conclusion

A thorough understanding of the various names and identifiers for 5-Benzyloxy-6-methoxyindole is critical for effective research and development. By recognizing the primary name, the authoritative IUPAC designation, common synonyms, and key registry numbers, scientists can navigate the vast chemical and biological data landscape with precision and confidence. This guide serves as a valuable resource to ensure the unambiguous identification of this important chemical intermediate.

References

-

ChemBK. 5-BENZYLOXY-6-METHOXYINDOLE. [Link]

-

BIOFOUNT. 5-Benzyloxy-6-methoxyindole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 260800, 5-Benzyloxy-6-methoxyindole. [Link]

-

PubChemLite. 6-benzyloxy-5-methoxyindole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14624, 5-Benzyloxyindole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53399483, 5-Benzyloxy-7-methoxyindole. [Link]

-

PubChem. 5,6-Dibenzyloxyindole. [Link]

-

FDA Global Substance Registration System. 6-BENZYLOXY-5-METHOXYINDOLE. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Benzyloxy-6-methoxyindole | 4790-04-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-Benzyloxy-6-methoxyindole 4790-04-9 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 4790-04-9|5-Benzyloxy-6-methoxyindole|5-Benzyloxy-6-methoxyindole|MFCD00037973-范德生物科技公司 [bio-fount.com]

- 7. 5-Benzyloxy-6-methoxyindole | C16H15NO2 | CID 260800 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance of the Benzyloxy Group on Indole Rings: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] The strategic functionalization of this ring system is paramount in modern drug design. Among the myriad of possible substituents, the benzyloxy group stands out for its profound ability to modulate the physicochemical properties and pharmacological activity of indole derivatives. This technical guide provides an in-depth analysis of the biological significance of the benzyloxy moiety on indole rings, synthesizing field-proven insights with technical accuracy for researchers, scientists, and drug development professionals. We will explore its role in enhancing target affinity and selectivity, particularly in the context of neurodegenerative and oncological targets, detail the synthetic methodologies for its introduction and removal, and present a comprehensive overview of the structure-activity relationships that govern its efficacy.

Chapter 1: The Indole Scaffold and the Strategic Importance of the Benzyloxy Moiety

The indole ring, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products, neurotransmitters like serotonin, and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing molecules that can effectively interact with biological targets.

The benzyloxy group (—O–CH₂–C₆H₅) is more than a simple substituent; it is a strategic tool in the medicinal chemist's arsenal. Its introduction onto the indole ring imparts several critical characteristics:

-

Modulation of Physicochemical Properties: The benzyloxy group significantly increases the lipophilicity (hydrophobicity) of the parent indole.[3] This property is crucial for influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cellular membranes and the blood-brain barrier.[3]

-

Steric Influence and Conformational Rigidity: The bulky nature of the benzyl portion of the moiety can introduce specific steric constraints, forcing the molecule into a conformation that may be more favorable for binding to a specific target.

-

Target-Specific Interactions: The phenyl ring of the benzyloxy group can engage in π-π stacking or hydrophobic interactions within the active site of a protein, providing additional binding affinity and, in many cases, conferring selectivity for one target over another.

-

Synthetic Handle and Protecting Group: The benzyloxy group serves as a versatile synthetic handle. The ether linkage is relatively stable to many reaction conditions, yet it can be cleaved under specific, mild conditions (e.g., catalytic hydrogenation), making the benzyl group an excellent choice for protecting hydroxyl functionalities on the indole ring during multi-step syntheses.[4]

Chapter 2: A Case Study in Selectivity: 5-Benzyloxyindoles as Monoamine Oxidase-B Inhibitors

One of the most compelling examples of the benzyloxy group's strategic importance is in the development of selective inhibitors for Monoamine Oxidase-B (MAO-B). MAO-B is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[5] Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases the concentration of dopamine in the brain.[6]

The active site of MAO-B features a hydrophobic cavity. The introduction of a benzyloxy group, particularly at the 5-position of the indole ring, provides a bulky, lipophilic moiety that is perfectly suited to occupy this pocket. This interaction significantly enhances the binding affinity and, critically, the selectivity for MAO-B over the MAO-A isoform. This selectivity is vital for avoiding the adverse effects associated with non-selective MAO inhibition, such as the "cheese effect" (hypertensive crisis).[7]

Data Presentation: Comparative Inhibitory Activity

The enhanced potency conferred by the benzyloxy group is evident when comparing the inhibitory concentrations (IC₅₀) of various substituted compounds against MAO-B.

| Compound Class | Substituent at Position 5 | Target | IC₅₀ Value (µM) | Key Insight |

| Benzyloxy Chalcone Derivative (B10) | Benzyloxy | hMAO-B | 0.067 | The benzyloxy group leads to potent, nanomolar inhibition.[8] |

| Benzyloxy Chalcone Derivative (B15) | Benzyloxy | hMAO-B | 0.120 | Demonstrates consistent high potency with the benzyloxy group.[8] |

| Indole Derivative | Unspecified | MAO-B | 12.63 | A simple indole scaffold shows significantly lower potency.[9] |

| Hydroxyindole | Hydroxy | N/A | EC₅₀ = 41 | While not a direct MAO-B comparison, it shows the baseline activity of the core hydroxylated scaffold.[10] |

| Methoxyindole | Methoxy | N/A | EC₅₀ = 95 | The methoxy group shows lower potency than the hydroxy group in this specific assay.[10] |

*Note: EC₅₀ values for hydroxy- and methoxyindole are for colonic contractility stimulation and are included to illustrate the general bioactivity of these simpler analogues, not for direct comparison of MAO-B inhibition.[10][11] The data clearly indicates that the benzyloxy pharmacophore is a powerful driver of MAO-B inhibitory activity.[8][9]

Chapter 3: Mechanism of Action and Signaling Pathway

MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron. This increases the amount of dopamine available for release into the synaptic cleft, thereby enhancing dopaminergic signaling, which is deficient in Parkinson's disease.

Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the mechanism by which a benzyloxy-indole derivative, acting as a MAO-B inhibitor, increases dopamine levels.

Caption: Mechanism of MAO-B inhibition by a 5-benzyloxyindole derivative.

Chapter 4: Synthetic and Methodological Considerations

The practical application of benzyloxy-indoles in research and development hinges on robust synthetic and analytical methodologies.

Part A: Experimental Protocol - Synthesis of 5-Benzyloxyindole

This protocol describes a common method for the O-benzylation of 5-hydroxyindole. A similar procedure is outlined in the synthesis of 6-Benzyloxy-2-nitrotoluene, a precursor for 4-benzyloxyindole.

Objective: To synthesize 5-(benzyloxy)indole from 5-hydroxyindole.

Materials:

-

5-hydroxyindole

-

Benzyl chloride (or benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxyindole (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 - 1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(benzyloxy)indole.[12]

Part B: The Benzyl Group in Protection and Deprotection

The benzyl ether is a robust protecting group for the hydroxyl moiety on an indole ring. Its removal is typically achieved via catalytic hydrogenolysis, a mild and high-yielding method.[13]

Protocol - Catalytic Hydrogenolysis for Debenzylation:

-

Setup: Dissolve the benzyloxy-indole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected hydroxyindole.

Part C: Experimental Protocol - In Vitro MAO-B Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC₅₀ value of a test compound against human recombinant MAO-B.[5][9][14][15]

Objective: To quantify the inhibitory potency of a benzyloxy-indole derivative against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., Tyramine or Benzylamine)

-

Fluorescent Probe (e.g., OxiRed™ or equivalent)

-

Developer (e.g., Horseradish Peroxidase - HRP)

-

Test Compound (benzyloxy-indole derivative) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Plate Setup: Add 10 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (buffer + DMSO, no inhibitor) and "Blank" (buffer only).

-

Enzyme Addition: Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in cold MAO-B Assay Buffer. Add 50 µL of the diluted enzyme solution to all wells except the "Blank".

-

Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Prepare the MAO-B Substrate Solution containing the MAO-B substrate, Fluorescent Probe, and Developer in Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. assaygenie.com [assaygenie.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Eumelanin Pigments from 5-Benzyloxy-6-methoxyindole

Abstract

Eumelanin, the natural dark pigment in humans, possesses a unique combination of physicochemical properties, including broad-spectrum UV-visible absorption, intrinsic antioxidant activity, and high biocompatibility. These features make synthetic eumelanin a highly sought-after biomaterial for applications ranging from photoprotective agents in cosmetics to advanced drug delivery systems and bioelectronics. However, the direct synthesis and polymerization of its primary precursors, 5,6-dihydroxyindoles (DHI), are hampered by their extreme instability and rapid, uncontrolled auto-oxidation. This guide provides an in-depth technical overview of a strategic synthetic approach that utilizes the protected precursor, 5-Benzyloxy-6-methoxyindole , to achieve controlled generation of the reactive DHI monomer for subsequent, predictable polymerization into eumelanin. We will detail the chemical rationale, provide validated experimental protocols, and discuss the characterization and potential applications of the resulting biomaterial.

Introduction: The Challenge and Strategy of Synthetic Eumelanin

Eumelanin is a heterogeneous polymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] Its remarkable photoprotective and radical-scavenging abilities are intrinsic to its complex, aggregated structure of π-stacked oligomers.[3][4] The development of synthetic melanin-like materials is a burgeoning field, aiming to harness these properties for biomedical and materials science applications.[5][6]

A significant hurdle in producing well-defined synthetic eumelanin is the high reactivity of the DHI monomer, which polymerizes almost instantaneously upon exposure to air in neutral or alkaline solutions.[1][6] This uncontrolled reaction leads to materials with high batch-to-batch variability. A robust strategy to overcome this involves the use of a protected precursor, which is stable for storage and handling, and can be deprotected in situ immediately prior to polymerization.

This guide focuses on 5-Benzyloxy-6-methoxyindole , a precursor designed for this purpose. The benzyl group serves as an ideal protecting group for the reactive 5-hydroxyl moiety. It is stable to a wide range of chemical conditions but can be cleanly and efficiently removed through catalytic hydrogenation, a mild reduction method that is fully compatible with the indole core.[7][8] This approach offers researchers precise control over the initiation of melanin polymerization, enabling the synthesis of more consistent and tailored biomaterials.

The Synthetic Workflow: From Precursor to Pigment

The overall process can be logically divided into three core stages: the synthesis of the stable precursor, the controlled deprotection to generate the reactive monomer, and the subsequent oxidative polymerization to form the eumelanin pigment.

Caption: Experimental workflow from stable precursor to eumelanin.

Synthesis of 5-Benzyloxy-6-methoxyindole

The synthesis of substituted indoles is a well-established field of organic chemistry. One effective method adaptable for this precursor is the Leimgruber-Batcho indole synthesis, which begins with a nitrotoluene.[9] The following protocol is a representative procedure.

Experimental Protocol 1: Synthesis of 5-Benzyloxy-6-methoxyindole

-

Step 1: Benzylation of 2-Methyl-3-nitrophenol.

-

To a stirred mixture of 2-methyl-3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.0 eq), and dimethylformamide (DMF), add benzyl chloride (1.1 eq).

-

Heat the mixture at 90°C for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, remove the DMF under reduced pressure, and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, 6-benzyloxy-2-nitrotoluene, which can be purified by recrystallization from methanol.[9]

-

-

Step 2: Enamine Formation.

-

Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) in DMF.

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the solution at reflux (approx. 110°C) for 3 hours under a nitrogen atmosphere.

-

Cool to room temperature and remove volatile components on a rotary evaporator. The resulting red residue is the crude (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[9]

-

-

Step 3: Reductive Cyclization.

-

Dissolve the crude enamine from the previous step in a 1:1 mixture of tetrahydrofuran (THF) and methanol under a nitrogen atmosphere.

-

Add Raney Nickel catalyst (approx. 5-10% by weight).

-

Carefully add 85% hydrazine hydrate (3.0 eq) portion-wise. The reaction is exothermic and involves vigorous gas evolution.

-

Stir for 1-2 hours after the final addition. Monitor by TLC for the disappearance of the red enamine intermediate.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target 4-benzyloxyindole. This procedure is adapted for the synthesis of the desired isomer, 5-Benzyloxy-6-methoxyindole, starting from the appropriately substituted nitrophenol.

-

Deprotection via Catalytic Hydrogenolysis

Catalytic transfer hydrogenation is a mild and highly efficient method for cleaving benzyl ethers without affecting other reducible functional groups if conditions are chosen carefully.[10][11] This step generates the reactive dihydroxyindole species immediately before polymerization.

Experimental Protocol 2: Deprotection of 5-Benzyloxy-6-methoxyindole

-

Dissolve 5-Benzyloxy-6-methoxyindole (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).

-

Add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 10% by weight relative to the starting material).

-

Add ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[12]

-

Heat the mixture to reflux and stir, monitoring the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Cool the mixture and filter through a Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

-

The resulting filtrate contains the product, 5-hydroxy-6-methoxyindole (or its 5,6-dihydroxy equivalent if the starting material was 5,6-dibenzyloxyindole). This solution should be used immediately in the next step due to its instability.

Caption: Catalytic transfer hydrogenation for deprotection.

Oxidative Polymerization into Eumelanin

The polymerization of 5,6-dihydroxyindoles into eumelanin can be achieved simply through exposure to atmospheric oxygen in a slightly alkaline aqueous solution. The alkaline conditions facilitate the deprotonation of the catechol hydroxyl groups, making the molecule more susceptible to oxidation.[5][13]

Experimental Protocol 3: Synthesis of Eumelanin Pigment

-

Take the methanolic solution of 5-hydroxy-6-methoxyindole directly from the deprotection step (Protocol 2).

-

Concentrate the solution under reduced pressure to remove the methanol.

-

Immediately redissolve the residue in a 0.05 M sodium carbonate or phosphate buffer solution (pH 8.0-9.0) to a final monomer concentration of approximately 1 mM.

-

Stir the solution vigorously in a beaker or flask open to the air at room temperature.

-

Monitor the progress of the polymerization by observing the color change of the solution (from colorless/pale yellow to brown, and finally to a black suspension) and by UV-Vis spectrophotometry. The characteristic indole peak (around 300-320 nm) will decrease as a broad, featureless absorption across the entire visible spectrum increases.[5][14]

-

Allow the reaction to proceed for 24 hours to ensure complete polymerization.

-

Acidify the mixture to pH 3 with 1 M HCl. This will cause the insoluble eumelanin pigment to precipitate fully.

-

Collect the black precipitate by centrifugation (e.g., 7000 rpm for 10 minutes).

-

Wash the pellet three times with 0.01 M HCl, followed by three washes with deionized water to remove salts.

-

Lyophilize (freeze-dry) the final pellet to obtain the purified eumelanin as a fine black powder.

Characterization of the Eumelanin Product

Validating the successful synthesis of eumelanin requires a suite of analytical techniques to confirm its chemical structure and physical properties.

| Technique | Purpose | Expected Result / Observation | Reference(s) |

| UV-Visible Spectroscopy | To confirm the formation of a polymeric, light-absorbing material. | A broad, monotonically increasing absorption from the near-IR to the UV, lacking sharp peaks. This is the hallmark of eumelanin's "black chromophore". | [3][4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups present in the polymer. | Broad O-H and N-H stretching bands (~3200-3400 cm⁻¹), C=C aromatic ring vibrations (~1600 cm⁻¹), and C-O stretching. Confirms the presence of indole and catechol moieties. | [15][16] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | To detect the presence of the stable free radical population characteristic of eumelanin. | A stable, symmetric singlet signal near g = 2.004, indicating the presence of semiquinone-type radicals within the polymer matrix. | [5][14] |

| Dynamic Light Scattering (DLS) & Zeta Potential | To determine the size distribution and surface charge of melanin particles in suspension. | Can be used to characterize melanin nanoparticles, with sizes typically ranging from 50-500 nm depending on synthesis conditions. Zeta potential indicates colloidal stability. | N/A |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and size of the melanin particles. | Typically reveals spherical, aggregated nanoparticles. | N/A |

Applications in Research and Drug Development

The ability to synthesize eumelanin in a controlled manner opens avenues for its use in various high-value applications. The abundance of catechol and amine groups on its surface makes it amenable to further functionalization and provides a strong chelating capacity for metal ions.[17]

-

Drug Delivery: Eumelanin nanoparticles can be loaded with therapeutic agents. The polymer's ability to chelate drugs like doxorubicin and its pH-responsive release properties make it a candidate for targeted cancer therapy. Its strong absorption in the near-infrared (NIR) region also allows for its use as a photothermal agent to trigger drug release or for hyperthermia-based cancer treatment.[5]

-

Antioxidant Therapy & Photoprotection: As a potent radical scavenger, synthetic eumelanin can be incorporated into topical formulations to protect skin from oxidative damage induced by UV radiation and other environmental stressors.[5][14] Its broad-spectrum absorption makes it a superior alternative to many conventional organic sunscreens.

-

Tissue Engineering & Regenerative Medicine: Eumelanin's biocompatibility and antioxidant properties make it a valuable component in scaffolds for tissue regeneration. It can help mitigate inflammatory responses and protect cells from reactive oxygen species at the site of injury.

-

Bioelectronics: The water-dependent hybrid ionic-electronic conductivity of eumelanin is being explored for applications in biocompatible sensors, transient electronics, and energy storage devices.[2]

Caption: Key application areas for synthetic eumelanin.

Conclusion

The use of 5-Benzyloxy-6-methoxyindole as a stable, protected precursor represents a significant methodological advancement for the controlled synthesis of eumelanin. By separating the synthesis of the monomer precursor from its polymerization, researchers can achieve greater control over the final material's properties. The three-stage workflow—synthesis, deprotection, and polymerization—is robust and relies on well-understood chemical transformations. The resulting eumelanin biomaterial, with its inherent biocompatibility, antioxidant, and photoprotective properties, is a versatile platform for innovation in drug development, regenerative medicine, and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently produce and explore the potential of this remarkable biopolymer.

References

-

Sugumaran, M., & Barek, H. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7306. [Link]

-

Panzella, L., et al. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. Antioxidants, 12(2), 509. [Link]

-

Pezzella, A., et al. (2021). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 26(16), 4998. [Link]

-

Sugumaran, M., & Barek, H. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. ResearchGate. [Link]

-

Pezzella, A., et al. (2009). Disentangling Eumelanin “Black Chromophore”: Visible Absorption Changes As Signatures of Oxidation State- and Aggregation-Dependent Dynamic Interactions in a Model Water-Soluble 5,6-Dihydroxyindole Polymer. Journal of the American Chemical Society, 131(42), 15270–15275. [Link]

-

Manini, P., et al. (2022). Eumelanin pigment precursor 2-carboxy-5,6- dihydroxyindole and 2-amino-6- methylbenzothiazole chromophore integration towards melanin inspired chemoresponsive materials: the case of the Zn2+ ion. RSC Advances, 12, 21050-21055. [Link]

-

Panzella, L., et al. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. PMC. [Link]

-

Rout, D. (2018). Synthesis of eumelanin- inspired polyindoles. ResearchGate. [Link]

-

Wakamatsu, K., et al. (2018). Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study. Pigment Cell & Melanoma Research, 31(3), 438-441. [Link]

-

D'Alba, L., et al. (2012). Optical Spectroscopy and Structural Properties of Synthetic and Natural Eumelanin. CORE. [Link]

-

Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. ResearchGate. [Link]

-

Banwell, M. G., et al. (2012). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. [Link]

-

Marcovici, I., et al. (2022). Monomeric melanin precursors: 5,6-dihydroxyindole-2-carboxylic acid... ResearchGate. [Link]

-

Tassini, P., et al. (2017). Understanding the Polymerization Process of Eumelanin by Computer Simulations. Digital CSIC. [Link]

-

Zonios, G., et al. (2018). (a) Eumelanin is a polymer of 5,6-dihydroxyindole (DHI) and... ResearchGate. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Zhou, B., et al. (1996). Polymerization of 5,6-dihydroxyindole-2-carboxylic acid to melanin by the pmel 17/silver locus protein. The Journal of biological chemistry, 271(7), 3464–3470. [Link]

-

Mondal, S., et al. (2023). Indole-5,6-quinones display hallmark properties of eumelanin. Nature Chemistry, 15(6), 821–829. [Link]

-

Riley, P. A. (2000). Speculations on the molecular structure of eumelanin. International Journal of Cosmetic Science, 22(4), 237-247. [Link]

-

Bubnová, E., et al. (1989). [Synthesis of eumelanin pigment precursors. II. 6-Hydroxy-5-methoxy- and 5-hydroxy-6-methoxyindol]. Sbornik lekarsky, 91(8), 225-229. [Link]

-

Chen, J. J. P., & Penquite, C. R. (2005). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Catalysis of Organic Reactions. [Link]

-

Ozeki, H., et al. (1995). Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size. Analytical Biochemistry, 228(2), 241-247. [Link]

-

Pezzella, A., et al. (2009). Disentangling Eumelanin "Black Chromophore": Visible Absorption Changes as Signatures of Oxidation State- and Aggregation-Dependent Dynamic Interactions in a Model Water-Soluble 5,6-Dihydroxyindole Polymer. IRIS SNS. [Link]

-

Manini, P., et al. (2022). Eumelanin pigment precursor 2-carboxy-5,6-dihydroxyindole and 2-amino-6-methylbenzothiazole chromophore integration towards melanin inspired chemoresponsive materials: the case of the Zn2+ ion. PMC. [Link]

-

d'Ischia, M., et al. (1991). Peroxidase as an alternative to tyrosinase in the oxidative polymerization of 5,6-dihydroxyindoles to melanin(s). Biochimica et Biophysica Acta, 1073(2), 424-430. [Link]

-

González-Lara, R. A., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 28(24), 8086. [Link]

-

Sousa, F., et al. (2024). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. International Journal of Molecular Sciences, 25(13), 7200. [Link]

-

Leimgruber, W., & Batcho, A. D. (1981). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 60, 42. [Link]

-

d'Ischia, M., et al. (2011). Chemical and Structural Diversity in Eumelanins – Unexplored Bio-Optoelectronic Materials. PMC. [Link]

- Google Patents. (2024). CN117924143A - Preparation method of 5, 6-dihydroxyindole.

-

Kim, D., et al. (2005). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological & Pharmaceutical Bulletin, 28(2), 322-325. [Link]

-

Dai, M., et al. (2016). Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. RSC Advances, 6, 17016-17022. [Link]

-

Grigoriou, S., et al. (2023). Functionalization of and through Melanin: Strategies and Bio-Applications. International Journal of Molecular Sciences, 24(11), 9689. [Link]

- Google Patents. (1988). CA1232911A - Process for preparing 5,6-dihydroxyindole.

-

Hu, D., et al. (2023). Endogenous tyrosinase-catalyzed therapeutics. PMC. [Link]

-

Hu, D., et al. (2023). Endogenous tyrosinase-catalyzed therapeutics. ResearchGate. [Link]

-

Fukuda, T., et al. (1993). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. ResearchGate. [Link]

Sources

- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Structural Diversity in Eumelanins – Unexplored Bio-Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. Eumelanin pigment precursor 2-carboxy-5,6-dihydroxyindole and 2-amino-6-methylbenzothiazole chromophore integration towards melanin inspired chemoresponsive materials: the case of the Zn2+ ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Production of 5-Methoxyindole from L-Tryptophan Metabolism

Introduction

Emerging from the shadow of its more extensively studied tryptophan-derived counterparts, serotonin and melatonin, 5-methoxyindole is gaining significant traction within the biomedical research community.[1] This technical guide offers a comprehensive exploration of the endogenous biosynthesis of 5-methoxyindole from the essential amino acid L-tryptophan. We will delve into the nuanced enzymatic pathways, their regulation, and the physiological relevance of this intriguing metabolite. For researchers and drug development professionals, this document provides not only a deep mechanistic understanding but also detailed, field-proven experimental protocols for the accurate quantification and functional assessment of 5-methoxyindoles.

The L-tryptophan metabolic network is a critical regulator of homeostasis, immunity, and neuronal function.[2] While the majority of L-tryptophan is catabolized via the kynurenine pathway, the methoxyindole pathway gives rise to a family of bioactive molecules, including the newly discovered 5-methoxytryptophan (5-MTP), also known as cytoguardin, and N-acetyl-5-methoxytryptamine (melatonin).[2][3] These 5-methoxyindole metabolites represent a novel class of endogenous compounds that modulate inflammatory responses and control neoplastic growth.[3][4][5]

This guide will illuminate the multi-step enzymatic cascade responsible for 5-methoxyindole synthesis, discuss the analytical methodologies crucial for its study, and explore its burgeoning role in cellular signaling and potential as a therapeutic target.

Part 1: The Biosynthetic Pathway of 5-Methoxyindoles from L-Tryptophan

The synthesis of 5-methoxyindoles from L-tryptophan is a sophisticated, multi-enzyme process. The primary route proceeds through the tryptophan hydroxylase (TPH) pathway, which is distinct from the kynurenine pathway that accounts for the bulk of L-tryptophan metabolism.[1] The gut microbiota also contributes significantly by metabolizing tryptophan into various indole derivatives, which are then absorbed and can be further modified by host enzymes.[1]

Key Enzymes and Metabolic Steps

The core enzymatic players in the biosynthesis of 5-methoxyindoles are:

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the pathway.[1][6] TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][3][6] Two isoforms of TPH exist: TPH1, predominantly found in peripheral tissues such as the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.[1]

-

Aromatic L-amino acid Decarboxylase (AADC): This enzyme is responsible for the decarboxylation of 5-HTP to form the well-known neurotransmitter, 5-hydroxytryptamine (serotonin).[1][3]

-